REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:7][CH:8]([CH3:13])[CH:9]([OH:12])[CH2:10][CH3:11])[C:3](=[O:6])[CH2:4][CH3:5].[C:14](OC(=O)C)(=[O:16])[CH3:15]>N1C=CC=CC=1>[CH3:1][CH:2]([CH2:7][CH:8]([CH3:13])[CH:9]([O:12][C:14](=[O:16])[CH3:15])[CH2:10][CH3:11])[C:3](=[O:6])[CH2:4][CH3:5]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC(C(CC)=O)CC(C(CC)O)C
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were removed at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to leave a clear oil (11 g crude weight)
|
Type
|
DISTILLATION
|
Details
|
The crude product was then distilled at 60° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(CC)=O)CC(C(CC)OC(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 36.8 mmol | |
AMOUNT: MASS | 8.4 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |